molecular formula C12H13BrN2O2S B12439986 Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate

Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate

Cat. No.: B12439986
M. Wt: 329.21 g/mol
InChI Key: KGGWWXMXLMJTJY-UHFFFAOYSA-N
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Description

Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate is a chemical compound with the molecular formula C12H13BrN2O2S and a molecular weight of 329.21 g/mol This compound is known for its unique structure, which includes a bromine atom attached to a thieno[2,3-b]pyridine ring system, and a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate typically involves the reaction of 3-bromothieno[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: The thieno[2,3-b]pyridine ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to achieve desired outcomes.

Mechanism of Action

The mechanism of action of tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thieno[2,3-b]pyridine ring system play crucial roles in these interactions, allowing the compound to bind to its targets with high affinity. The carbamate group may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thieno[2,3-b]pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13BrN2O2S

Molecular Weight

329.21 g/mol

IUPAC Name

tert-butyl N-(3-bromothieno[2,3-b]pyridin-2-yl)carbamate

InChI

InChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-8(13)7-5-4-6-14-9(7)18-10/h4-6H,1-3H3,(H,15,16)

InChI Key

KGGWWXMXLMJTJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(S1)N=CC=C2)Br

Origin of Product

United States

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